1-(3-Methyl-6-phenylpyridazin-4-YL)ethanone
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Overview
Description
1-(3-Methyl-6-phenylpyridazin-4-YL)ethanone is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methyl group at position 3, a phenyl group at position 6, and an ethanone group at position 4 of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-6-phenylpyridazin-4-YL)ethanone typically involves the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base. The resultant product undergoes hydrolysis and decarboxylation to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-6-phenylpyridazin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridazines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Methyl-6-phenylpyridazin-4-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-6-phenylpyridazin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: An intermediate in the synthesis of Etoricoxib, a COX-2 inhibitor.
Pyridazinone Derivatives: These compounds share the pyridazine ring structure and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness: 1-(3-Methyl-6-phenylpyridazin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of a methyl group, phenyl group, and ethanone group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(3-methyl-6-phenylpyridazin-4-yl)ethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-12(10(2)16)8-13(15-14-9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
HIZJEPFXMDJHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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